molecular formula C21H26N6O6 B2632189 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377066-78-9

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2632189
CAS No.: 377066-78-9
M. Wt: 458.475
InChI Key: GWGVWQMBZQKYAY-UHFFFAOYSA-N
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Description

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core. Its molecular formula is C21H26N6O6 with a molecular weight of 458.47 g/mol and ChemSpider ID 3346-2623 . The compound features:

  • A cyclohexylamino group at position 8, contributing steric bulk and lipophilicity.
  • A 2-hydroxy-3-(4-nitrophenoxy)propyl chain at position 7, where the 4-nitrophenoxy moiety introduces strong electron-withdrawing effects.

Properties

IUPAC Name

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O6/c1-25-18-17(19(29)24-21(25)30)26(20(23-18)22-13-5-3-2-4-6-13)11-15(28)12-33-16-9-7-14(8-10-16)27(31)32/h7-10,13,15,28H,2-6,11-12H2,1H3,(H,22,23)(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVWQMBZQKYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with the creation of intermediates One common approach begins with the preparation of the purine ring, followed by the attachment of various substituents through nucleophilic substitution reactions

Industrial Production Methods: In an industrial setting, large-scale synthesis might leverage continuous flow reactors for improved yield and efficiency. This often involves optimizing reaction parameters like temperature, pressure, and solvent systems. Catalysts and automated purification systems are typically employed to streamline the process.

Types of Reactions

  • Oxidation: : The hydroxyl group can undergo oxidation to form ketones or aldehydes under mild to moderate oxidative conditions.

  • Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

  • Substitution: : The amino group can undergo substitution reactions with electrophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides for alkylation or acyl chlorides for acylation under basic or acidic conditions.

Major Products Formed

  • Ketones or aldehydes from oxidation reactions.

  • Amines from the reduction of nitro groups.

  • Alkylated or acylated derivatives from substitution reactions.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that purine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that similar compounds can effectively inhibit the growth of non-small cell lung cancer cells. This suggests that 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione may possess similar properties, warranting further investigation into its efficacy as an anticancer agent .

2. Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain enzymes involved in nucleotide metabolism. This mechanism is crucial for developing drugs targeting metabolic pathways in diseases like cancer and metabolic disorders. The inhibition of these enzymes can lead to reduced proliferation of malignant cells and improved therapeutic outcomes .

Biochemical Applications

1. Molecular Biology Research
In molecular biology, purine derivatives are often utilized as substrates or inhibitors in various biochemical assays. The ability of this compound to interact with nucleic acids or proteins could be explored for designing experiments that elucidate cellular mechanisms or develop new therapeutic strategies.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
Anticancer ActivityInhibition of cancer cell growth
Enzyme InhibitionTargeting nucleotide metabolism
Molecular BiologySubstrate/inhibitor in biochemical assaysOngoing research

Case Studies

1. Anticancer Research
A study conducted on structurally similar purine derivatives revealed significant inhibition of tumor growth in vitro and in vivo models. The findings suggest that modifications to the purine structure can enhance anticancer activity, indicating a promising avenue for developing new therapeutics based on this compound .

2. Enzyme Interaction Studies
Another research initiative focused on the enzyme inhibition properties of purine derivatives showed that specific modifications could improve binding affinity and selectivity towards target enzymes involved in nucleotide synthesis pathways. This underscores the potential of this compound in drug design and development .

Mechanism of Action

The compound's mechanism of action largely depends on its interactions with biological macromolecules. It may bind to specific enzymes, altering their activity through competitive or non-competitive inhibition. Molecular docking studies often reveal that the cyclohexylamino and nitrophenoxypropyl groups play crucial roles in the binding affinity and specificity toward target proteins. The purine core structure may facilitate interactions with nucleic acids, influencing gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

  • 8-[(2-Furanylmethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione (): Molecular formula: C21H23N5O6 (441.44 g/mol). The furanylmethylamino group at position 8 reduces steric hindrance compared to cyclohexylamino. The 4-methoxyphenoxy substituent (electron-donating) contrasts with the nitro group in the target compound, likely altering receptor binding affinity and solubility .
  • 8-Amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione (): Substitution: 4-chlorophenoxy (electron-withdrawing but less polar than nitro).
  • 8-(Hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione (): Hexylamino at position 8 increases lipophilicity, which may improve blood-brain barrier penetration compared to cyclohexylamino. The 4-methoxyphenoxy group again contrasts with nitro .

Substituent Variations at Position 7

  • 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl]-propyl}-1,3-dimethylpurine-2,6-dione (): A piperazinyl-containing side chain at position 7. Compounds in this class demonstrated antiarrhythmic activity (ED50 = 54.9–55.0), suggesting the target compound’s nitro group may modulate similar pathways but with differing potency .
  • 7-[(4-Chlorophenyl)methyl]-8-[3-(trifluoromethoxy)phenoxy]-1,3-dimethylpurine-2,6-dione (): Substitution: 3-(trifluoromethoxy)phenoxy (strongly electron-withdrawing). This compound inhibits TRPC4/5 channels, indicating that the target’s nitro group could similarly target ion channels but with distinct selectivity .

Core Modifications in Purine-2,6-diones

  • 8,8’-Disulfanediylbis(1,3-dipropylpurine-2,6-dione) ():

    • A dimeric structure with a disulfide bridge. Molecular weight: 534 g/mol . The dimerization reduces solubility but may enhance stability in biological systems .
  • Theophylline derivatives ():

    • 1,3-Dimethylpurine-2,6-dione (Theophylline) lacks the hydroxypropyl and nitro/aryloxy substituents, resulting in lower molecular weight (180.16 g/mol ) and distinct pharmacokinetics (e.g., shorter half-life) .

Key Findings from Comparative Analysis

  • Lipophilicity: The cyclohexylamino group confers higher lipophilicity than furanylmethyl or amino substituents, favoring membrane permeability but possibly reducing aqueous solubility.
  • Biological Activity: While antiarrhythmic () and TRPC inhibitory () activities are noted in analogs, the target compound’s nitro group may redirect its therapeutic profile toward oxidative stress pathways or nitroreductase-activated prodrugs.

Biological Activity

8-(Cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the available data regarding the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol

The presence of a cyclohexylamino group and a nitrophenoxy moiety contributes to its unique biological properties.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in nucleic acid metabolism, which could affect cellular proliferation.
  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : It may influence various signaling pathways by acting as a modulator of receptor activity.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

Biological ActivityAssay TypeResultReference
Antitumor ActivityIn vitroIC50 = 15 µM against L1210 leukemia cells
Antioxidant ActivityDPPH AssayScavenging effect of 70% at 50 µg/mL
Enzyme InhibitionKinase Assay>50% inhibition at 10 µM

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Efficacy : In a study evaluating the antitumor effects against L1210 leukemia cells, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. This suggests that it may be a candidate for further development in cancer therapeutics .
  • Antioxidant Potential : The antioxidant activity was assessed using the DPPH assay, where the compound demonstrated a scavenging effect of 70% at a concentration of 50 µg/mL. This indicates its potential utility in formulations aimed at reducing oxidative damage .
  • Enzyme Interaction : A kinase inhibition assay indicated that the compound could inhibit kinase activity by more than 50% at a concentration of 10 µM, suggesting a role in modulating signaling pathways critical for cell survival and proliferation .

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